(R)-N-(4-Tolyl) tert-butanesulfinamide
Overview
Description
(R)-N-(4-Tolyl) tert-butanesulfinamide is a chemical compound that belongs to the class of sulfinamides. It features a tolyl group (a methyl-substituted benzene ring) attached to a tert-butanesulfinamide moiety. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(4-Tolyl) tert-butanesulfinamide typically involves the reaction of 4-toluenesulfonyl chloride with tert-butylamine under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is then subjected to purification techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products. Process safety measures, such as temperature control and pressure monitoring, are crucial to ensure safe and efficient production.
Chemical Reactions Analysis
Types of Reactions: (R)-N-(4-Tolyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(R)-N-(4-Tolyl) tert-butanesulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is utilized in the synthesis of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (R)-N-(4-Tolyl) tert-butanesulfinamide exerts its effects depends on its specific application. For example, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(R)-N-(4-Tolyl) tert-butanesulfinamide is similar to other sulfinamides, such as (R)-N-(3-Methylphenyl) tert-butanesulfinamide and (R)-N-(2-Methylphenyl) tert-butanesulfinamide. its unique structural features, such as the position of the methyl group on the benzene ring, contribute to its distinct reactivity and applications. These differences highlight the importance of structural variations in determining the properties and uses of sulfinamides.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(R)-2-methyl-N-(4-methylphenyl)propane-2-sulfinamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVTZPZFDFKIY-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N[S@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.